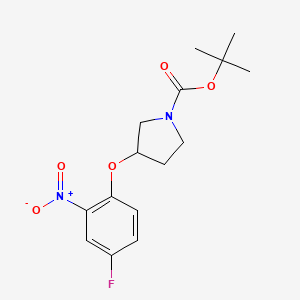

Tert-butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC19819432

Molecular Formula: C15H19FN2O5

Molecular Weight: 326.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19FN2O5 |

|---|---|

| Molecular Weight | 326.32 g/mol |

| IUPAC Name | tert-butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-5-4-10(16)8-12(13)18(20)21/h4-5,8,11H,6-7,9H2,1-3H3 |

| Standard InChI Key | YMQJZHYWQSCLEL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of this compound is tert-butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate, reflecting its structural components:

-

A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) at position 3.

-

A tert-butyloxycarbonyl (Boc) group protecting the pyrrolidine nitrogen.

-

A 4-fluoro-2-nitrophenoxy substituent attached to the pyrrolidine ring.

The molecular formula is C₁₅H₁₉FN₂O₅, with a molecular weight of 326.32 g/mol . The CAS registry number 1233859-96-5 uniquely identifies this compound in chemical databases .

Stereochemical Considerations

The pyrrolidine ring introduces a chiral center at position 3, leading to enantiomeric forms. The (S)-enantiomer is often prioritized in pharmaceutical contexts due to its potential bioactivity, though synthetic routes typically yield racemic mixtures without chiral resolution .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence (Fig. 1):

Step 1: Pyrrolidine Functionalization

Pyrrolidine is Boc-protected using di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) to yield tert-butyl pyrrolidine-1-carboxylate.

Step 2: Etherification

The Boc-protected pyrrolidine undergoes nucleophilic aromatic substitution with 4-fluoro-2-nitrophenol. This step typically employs a strong base (e.g., sodium hydride) in anhydrous DMF or THF at 60–80°C .

Reaction Conditions:

-

Temperature: 60–80°C

-

Solvent: Dimethylformamide (DMF)

-

Base: Sodium hydride (NaH)

Industrial Production Challenges

Scale-up introduces challenges:

-

Exothermic Risks: The nitro group poses stability concerns under high-temperature conditions.

-

Purification: Continuous flow chromatography or crystallization optimizations are required to maintain purity >95%.

-

Cost-Efficiency: Sourcing 4-fluoro-2-nitrophenol (a specialty aromatic compound) contributes significantly to production costs.

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, with exothermic decomposition risks due to the nitro group.

-

Hydrolytic Sensitivity: The Boc group is stable under basic conditions but cleaved by strong acids (e.g., HCl in dioxane).

-

Photoreactivity: The nitro group may facilitate photo-induced reactions, necessitating storage in amber glass.

Solubility and Partitioning

| Property | Value |

|---|---|

| Water Solubility | <0.1 mg/mL (25°C) |

| logP (Octanol-Water) | 2.8 (predicted) |

| Solubility in DMSO | >50 mg/mL |

The compound’s lipophilicity (logP ~2.8) suggests moderate membrane permeability, advantageous for drug precursor applications.

Chemical Reactivity and Derivatives

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Zn/HCl) converts the nitro group to an amine, enabling further derivatization:

This step is critical for generating aniline intermediates used in pharmaceutical synthesis .

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) cleaves the Boc group, yielding the free pyrrolidine amine:

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to -NO₂ and -F groups) undergoes selective substitution at the para position to fluorine. For example, bromination using Br₂/FeBr₃ yields 4-fluoro-2-nitro-5-bromophenoxy derivatives.

Applications in Scientific Research

Pharmaceutical Intermediate

-

Anticancer Agents: The pyrrolidine scaffold is prevalent in kinase inhibitors (e.g., crizotinib analogs) .

-

Antibiotics: Fluoro-nitro aromatic moieties enhance bacterial target binding in quinolone derivatives.

Materials Science

-

Polymer Modifiers: Incorporation into epoxy resins improves thermal stability.

-

Liquid Crystals: The rigid aromatic system and flexible pyrrolidine ring enable mesophase formation.

Agrochemistry

-

Herbicide Precursors: Nitro-to-amine conversion yields metabolites with herbicidal activity.

| Hazard Category | Description |

|---|---|

| Acute Toxicity | LD₅₀ (rat, oral): >2000 mg/kg |

| Skin Irritation | Causes mild irritation |

| Environmental Impact | Toxic to aquatic life (EC₅₀: 10 mg/L) |

Regulatory Status

-

REACH Compliance: Registered for research use only (no commercial production).

-

OSHA Standards: Requires handling in fume hoods with nitrile gloves and lab coats.

Future Research Directions

-

Enantioselective Synthesis: Developing asymmetric catalysis to access (S)- and (R)-enantiomers.

-

Green Chemistry: Solvent-free mechanochemical synthesis to improve sustainability.

-

Biological Screening: Evaluating antimicrobial and antitumor activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume